

A Head-to-Head Battle of Superdisintegrants: Sodium Starch Glycolate vs. Croscarmellose Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium glycolate

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In the realm of pharmaceutical sciences, the rapid disintegration of solid dosage forms is a critical factor influencing drug bioavailability. At the heart of this process are superdisintegrants, excipients that facilitate the swift breakdown of tablets and capsules upon contact with physiological fluids. Among the most widely utilized of these are sodium starch glycolate (SSG) and croscarmellose sodium (CCS). This guide provides a comprehensive comparative study of these two superdisintegrants, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Unveiling the Contenders: Chemical and Physical Properties

Sodium starch glycolate and croscarmellose sodium, while both serving the same primary function, possess distinct chemical structures and physical properties that dictate their performance. SSG is the sodium salt of a carboxymethyl ether of starch, while CCS is the sodium salt of a cross-linked, partially O-(carboxymethylated) cellulose.^[1] These structural differences influence their mechanisms of action and efficiency.

Property	Sodium Starch Glycolate (SSG)	Croscarmellose Sodium (CCS)
Source	Modified Starch (e.g., potato starch)[2]	Modified Cellulose[3]
Mechanism of Action	Primarily swelling[4][5]	Swelling and wicking[1][2]
Swelling Capacity	High, swells in three dimensions (7-12 fold)[1]	Rapid, swells in two dimensions (4-8 fold)[1][2]
Optimal Concentration	2-8%, with an optimum around 4%[1][6]	Up to 5%, typically 2% in direct compression and 3% in wet granulation[2]
Gelling Tendency	Can form a viscous gel at high concentrations (above 8%), potentially hindering disintegration[2]	Minimal gelling[2][5]
pH Sensitivity	Swelling can be reduced in acidic medium[2][7]	Swelling can be reduced in acidic medium[2][7]

Performance Showdown: Experimental Data

The efficacy of a superdisintegrant is primarily evaluated through its impact on disintegration time and drug dissolution rate. The following tables summarize quantitative data from various studies comparing SSG and CCS.

Disintegration Time

The disintegration time is a measure of the time required for a tablet to break up into smaller particles.

Formulation	Superdisintegrant	Concentration (% w/w)	Disintegration Time (seconds)	Reference
Salbutamol Sulphate ODTs	SSG	-	28.37 ± 2.26	[1]
Salbutamol Sulphate ODTs	CCS	-	- (No significant difference from another superdisintegrant, Indion 414)	[1]
Salbutamol Sulphate ODTs	SSG + CCS (1:1)	12.5 (total)	19.28 ± 3.11	[1]
Levocetirizine Dihydrochloride Mouth Dissolving Tablets	SSG + CCS (higher concentration)	-	29	[6]
Stevia-loaded Tablets	SSG	-	> Croscarmellose Sodium	[8]
Stevia-loaded Tablets	CCS	-	< Sodium Starch Glycolate	[8]

Note: ODTs refer to Orally Disintegrating Tablets.

Drug Dissolution

Dissolution testing measures the rate and extent of drug release from the dosage form.

Drug	Superdisintegrant	Observation	Reference
Cationic Drugs	SSG	Slower dissolution rate compared to nonionic superdisintegrants due to potential ionic interactions.	[9]
Cationic Drugs	CCS	Slower dissolution rate compared to nonionic superdisintegrants due to potential ionic interactions.	[9]
Poorly Soluble Drugs	SSG	Can be effective, but performance may vary depending on the formulation.	[10]
Poorly Soluble Drugs	CCS	Often preferred for poorly soluble drugs due to rapid and robust swelling leading to quicker dissolution.	[10]
Topiramate Immediate Release Tablets	SSG	Dissolution is dependent on concentration.	[11]
Topiramate Immediate Release Tablets	CCS	Dissolution is dependent on concentration.	[11]

The "How-To": Experimental Protocols

To ensure the reproducibility of results, detailed experimental protocols are essential.

Disintegration Test

Objective: To determine the time it takes for a tablet to disintegrate in a liquid medium.

Apparatus: USP Disintegration Apparatus, consisting of a basket-rack assembly with six tubes, a 1000 mL beaker, a thermostatic arrangement, and a device for raising and lowering the basket.[\[12\]](#)[\[13\]](#)

Procedure:

- Fill the beaker with the specified immersion fluid (e.g., water or simulated gastric fluid) and maintain the temperature at $37 \pm 2^{\circ}\text{C}$.[\[12\]](#)[\[14\]](#)
- Place one tablet in each of the six tubes of the basket.[\[12\]](#)
- If specified, add a disc to each tube.[\[12\]](#)
- Operate the apparatus, moving the basket up and down at a constant frequency (29-32 cycles per minute) through a specified distance.[\[12\]](#)
- The disintegration time is the time at which all tablets have disintegrated and passed through the screen at the bottom of the tubes.[\[15\]](#) If any residue remains, it must be a soft mass with no palpably firm core.[\[13\]](#)

Dissolution Test

Objective: To measure the rate of drug release from a tablet into a dissolution medium.

Apparatus: USP Dissolution Apparatus (e.g., Apparatus 1 - Basket, or Apparatus 2 - Paddle).
[\[16\]](#)[\[17\]](#)

Procedure:

- Prepare the dissolution medium (e.g., buffer solution of a specific pH) and place it in the dissolution vessel. Maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$.[\[17\]](#)
- Place the tablet in the apparatus (in the basket for Apparatus 1, or at the bottom of the vessel for Apparatus 2).[\[16\]](#)

- Operate the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).[18]
- At predetermined time intervals, withdraw samples of the dissolution medium.[19]
- Analyze the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved drug.[19]
- Calculate the cumulative percentage of drug released over time.

Swelling Index

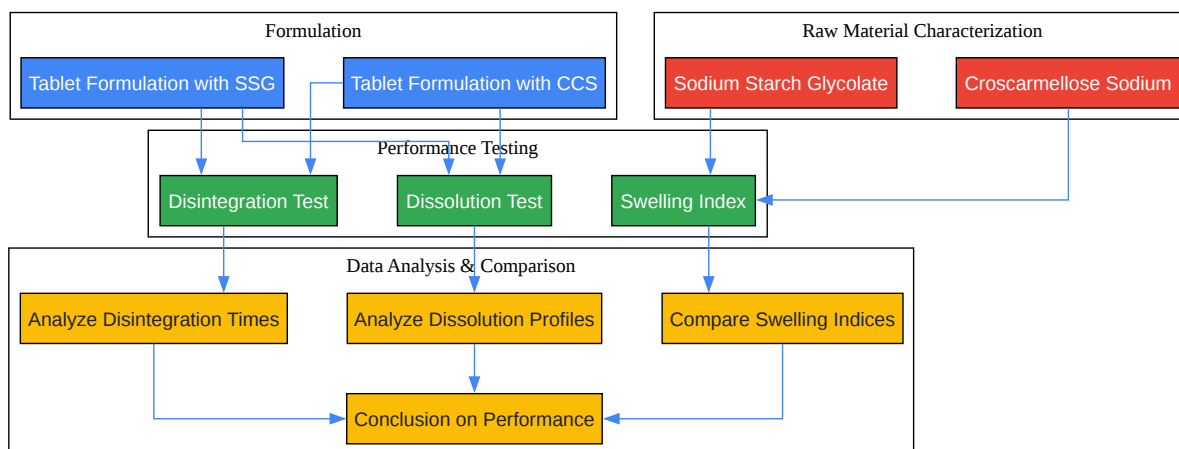
Objective: To determine the swelling capacity of the superdisintegrant in a specific medium.

Procedure:

- Accurately weigh a specific amount of the superdisintegrant powder (e.g., 250 mg).[20]
- Place the powder in a graduated cylinder.
- Add a specified volume of the test medium (e.g., water, simulated gastric fluid, or simulated intestinal fluid).[20]
- Record the initial volume.
- Allow the powder to swell for a defined period (e.g., 15 minutes or longer, with periodic gentle shaking).[20]
- Record the final volume occupied by the swollen superdisintegrant.
- The swelling index is calculated as the ratio of the final volume to the initial volume or as a percentage increase in volume.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of superdisintegrants.



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Comparative Study Workflow

Conclusion: Making the Right Choice

Both sodium starch glycolate and croscarmellose sodium are highly effective superdisintegrants, but the optimal choice depends on the specific formulation requirements.

Choose Sodium Starch Glycolate when:

- A high degree of swelling is the primary mechanism desired.
- Cost-effectiveness is a major consideration.[10]

Choose Croscarmellose Sodium when:

- Extremely rapid disintegration is required.[10]

- The formulation involves poorly soluble drugs.[10]
- A dual mechanism of swelling and wicking is advantageous.[2]
- The formulation is sensitive to gelling.

Ultimately, the selection between SSG and CCS should be based on thorough pre-formulation studies and experimental evaluation to determine which superdisintegrant provides the desired performance characteristics for the specific drug product.

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- To cite this document: BenchChem. [A Head-to-Head Battle of Superdisintegrants: Sodium Starch Glycolate vs. Croscarmellose Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146980#comparative-study-of-sodium-starch-glycolate-and-croscarmellose-sodium-as-superdisintegrants]

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